

In-Depth Technical Guide: HS56 (CAS Number 922050-57-5)

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Compound of Interest

Compound Name: HS56

Cat. No.: B607979

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Core Compound Overview

HS56, with the CAS number 922050-57-5, is a potent and highly selective dual inhibitor of Pim kinases and Death-Associated Protein Kinase 3 (DAPK3). Its development as a molecularly targeted therapeutic agent has shown promise in the context of cardiovascular disease, particularly hypertension. By modulating the activity of these key kinases, **HS56** influences vascular smooth muscle contractility, offering a novel mechanism for blood pressure regulation. This technical guide provides a comprehensive overview of the properties, experimental protocols, and signaling pathways associated with **HS56**.

Physicochemical Properties

HS56 is a synthetic organic small molecule with the chemical formula $C_{13}H_8ClN_5OS$. It is described as a white to off-white solid powder. The compound's solubility has been reported as 2 mg/mL in dimethyl sulfoxide (DMSO). Further details on its physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	922050-57-5	
Molecular Formula	C ₁₃ H ₈ ClN ₅ OS	
Molecular Weight	317.75 g/mol	
Appearance	White to off-white solid powder	
Solubility	DMSO: 2 mg/mL (clear solution)	
Storage Temperature	2-8°C	

Biological Activity and Mechanism of Action

HS56 functions as an ATP-competitive inhibitor, targeting the catalytic activity of both Pim kinases and DAPK3. This dual inhibition is critical to its observed physiological effects. In vascular smooth muscle, both Pim kinases and DAPK3 are implicated in the regulation of cellular contraction.

Kinase Inhibitory Profile

The inhibitory activity of **HS56** has been quantified against several kinases, demonstrating a high degree of selectivity for Pim-3 and DAPK3. The table below summarizes the reported inhibitor constant (Ki) values.

Target Kinase	Inhibitor Constant (Ki)	Reference
DAPK3	0.26 μM	
Pim-3	0.208 μM	
Pim-1	2.94 μM	
Pim-2	>100 μM	

The data indicates that **HS56** is most potent against Pim-3, followed closely by DAPK3. Its activity against Pim-1 is approximately 14-fold weaker, and it shows minimal inhibition of Pim-2.

at concentrations up to 100 μ M.

Effects on Smooth Muscle Contraction and Blood Pressure

The primary physiological effect of **HS56** is the reduction of vascular smooth muscle contraction. This is achieved through the inhibition of signaling pathways that lead to the phosphorylation of the myosin light chain (MLC20), a key event in the initiation of muscle contraction. In *ex vivo* studies using rat caudal arterial smooth muscle strips, **HS56** significantly reduces both the contractile intensity and the phosphorylation levels of MLC20.

In vivo studies have further demonstrated the therapeutic potential of **HS56**. In spontaneously hypertensive mice, intravenous administration of **HS56** leads to a dose-dependent decrease in blood pressure without affecting the heart rate.

Experimental Protocols

The following are detailed methodologies for key experiments involving **HS56**, based on published research.

In Vitro Kinase Inhibition Assay

- Objective: To determine the inhibitor constant (K_i) of **HS56** against target kinases.
- Methodology:
 - Recombinant human kinase domains of DAPK3, Pim-1, Pim-2, and Pim-3 are used.
 - Kinase activity is measured using a radiometric assay that quantifies the incorporation of ^{33}P -ATP into a model peptide substrate.
 - Assays are performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl_2 , 0.5 mM EGTA, and 0.01% Brij-35.
 - **HS56** is serially diluted in DMSO and pre-incubated with the kinase for 10 minutes at room temperature.
 - The reaction is initiated by the addition of the peptide substrate and ^{33}P -ATP.

- After a 20-minute incubation at room temperature, the reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose membrane.
- The amount of incorporated radioactivity is quantified using a scintillation counter.
- K_i values are calculated from the IC_{50} values using the Cheng-Prusoff equation.

Ex Vivo Smooth Muscle Contraction Assay

- Objective: To assess the effect of **HS56** on the contractility of vascular smooth muscle.
- Methodology:
 - Caudal arteries are isolated from male Sprague-Dawley rats.
 - The arteries are cut into 2 mm rings and mounted in a wire myograph system containing Krebs-Henseleit buffer, gassed with 95% O_2 /5% CO_2 at 37°C.
 - The rings are equilibrated under a resting tension of 1 g for 1 hour.
 - Smooth muscle contraction is induced by the addition of a contractile agonist, such as phenylephrine (10 μM).
 - Once a stable contraction is achieved, **HS56** (or vehicle control) is added in a cumulative manner to determine the dose-response relationship for relaxation.
 - Changes in isometric tension are recorded and analyzed.

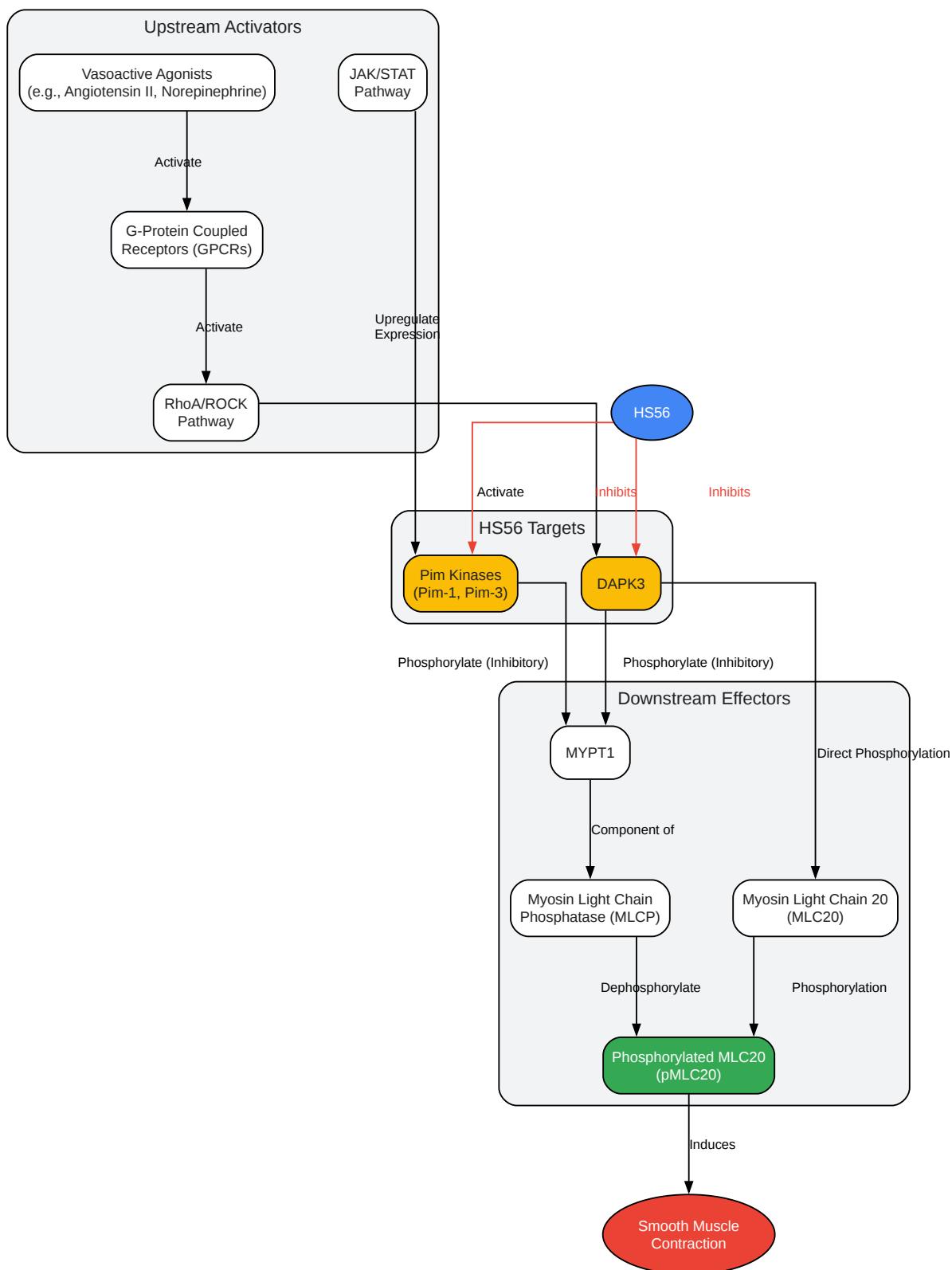
In Vivo Blood Pressure Measurement

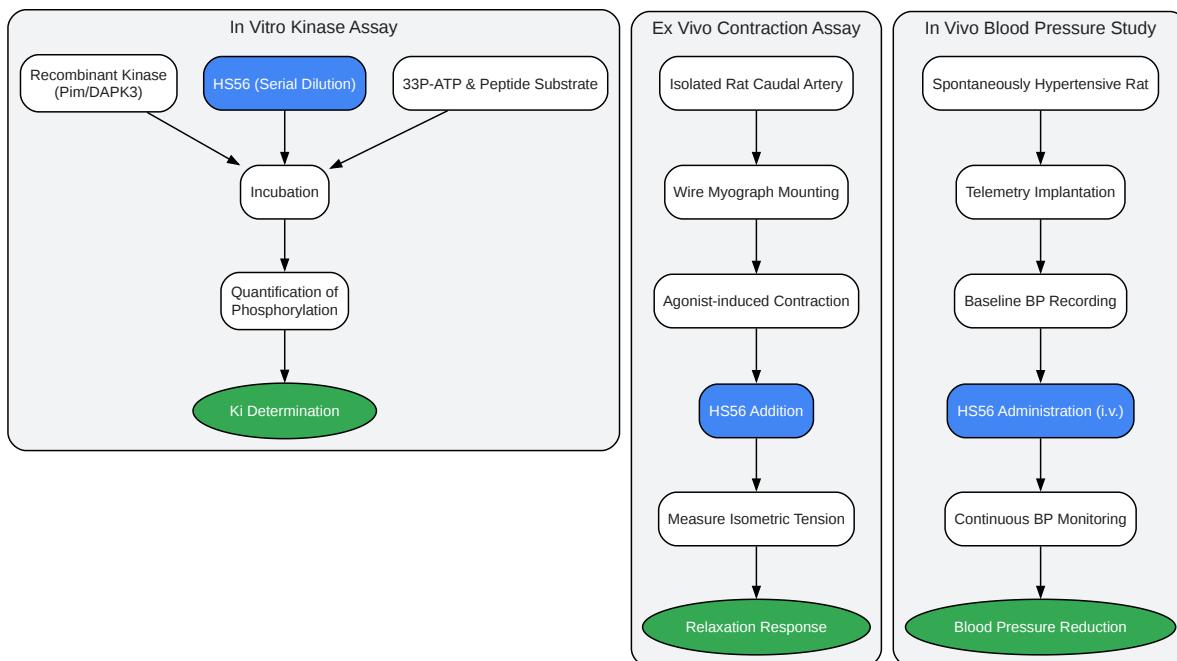
- Objective: To evaluate the effect of **HS56** on blood pressure in a hypertensive animal model.
- Methodology:
 - Spontaneously hypertensive rats (SHR) are used as the animal model.
 - A telemetric pressure transducer is surgically implanted into the abdominal aorta of the rats for continuous blood pressure monitoring.

- After a recovery period, baseline blood pressure and heart rate are recorded.
- **HS56** is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered via intravenous (i.v.) injection.
- Blood pressure and heart rate are continuously monitored for several hours post-administration.
- Data is analyzed to determine the dose-dependent effect of **HS56** on systolic and diastolic blood pressure.

Signaling Pathways and Visualizations

The mechanism of action of **HS56** involves the interruption of key signaling cascades that regulate vascular smooth muscle tone. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.





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